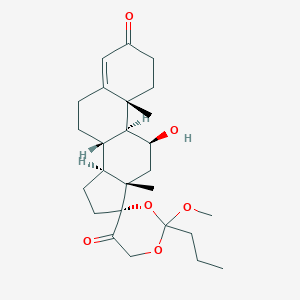

Hydrocortisone 17,21-Methyl Orthobutyrate

説明

Hydrocortisone 17,21-methyl orthobutyrate (CAS 13609-63-7) is a synthetic corticosteroid derivative of hydrocortisone, modified by esterification with methyl orthobutyrate at the 17- and 21-hydroxyl positions. This structural alteration enhances its lipophilicity and stability, making it suitable for topical and systemic anti-inflammatory applications . The compound has a molecular formula of C25H36O6 and a molecular weight of 432.55 g/mol . Key physicochemical properties include a logP of 6.18 (indicating high lipid solubility), a polar surface area (PSA) of 80.7 Ų, and a density of 1.13 g/cm³ . It is primarily used as a pharmaceutical intermediate in the synthesis of anti-inflammatory drugs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone 17,21-Methyl Orthobutyrate typically involves the esterification of hydrocortisone with orthobutyric acid. The reaction is catalyzed by an acid catalyst and carried out in an organic solvent such as dimethylformamide . The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

化学反応の分析

Hydrolysis Pathways and Enzymatic Mechanisms

The compound undergoes sequential enzymatic hydrolysis in biological systems:

-

Primary 21-position de-esterification : The propionate group at the 21-position is hydrolyzed first, forming hydrocortisone 17-butyrate (HB17). This reaction is catalyzed by epidermal keratinocyte esterases .

-

Secondary 17-position hydrolysis : The butyrate group at the 17-position is cleaved non-enzymatically through acyl migration, yielding trace amounts of hydrocortisone 21-propionate (HB21) .

-

Final conversion to hydrocortisone (HC) is not observed in human keratinocyte cultures, indicating metabolic stability of the intermediate esters .

Key enzymatic drivers :

In Vitro Hydrolysis Kinetics in Human Keratinocytes

Data from cultured human keratinocytes exposed to 10 nmole/ml hydrocortisone 17,21-methyl orthobutyrate :

| Time (h) | HBP Remaining (nmole/ml) | HB17 (nmole/ml) | HB21 (nmole/ml) | HC (nmole/ml) |

|---|---|---|---|---|

| 1 | 4.257 | 1.308 | ND | ND |

| 6 | 1.521 | 3.512 | 0.127 | ND |

ND = Not detected

-

6-hour hydrolysis efficiency : 85% of HBP converted to HB17.

Synthetic Hydrolysis for 17-Monoester Production

Controlled acid hydrolysis of 17,21-cyclic orthoesters (precursors to 17-monoesters) requires precise conditions :

Optimal parameters :

-

pH : 4.5–5.5 (buffered with acetic acid/sodium acetate).

-

Solvent system : Methanol-water (5:2 v/v).

-

Temperature : 20–30°C (room temperature) or reflux.

Reaction outcomes :

Intracellular Accumulation and Pharmacokinetic Implications

Human keratinocytes preferentially accumulate hydrolyzed metabolites :

| Compound | Intracellular (nmole/cm³) | Extracellular (nmole/ml) | Ratio (Intra/Extra) |

|---|---|---|---|

| HBP | 0.132 | 0.023 | 5.64 |

| HC | 0.671 | 0.493 | 1.36 |

-

Therapeutic relevance : High intracellular HB17 levels enhance local anti-inflammatory effects while minimizing systemic exposure .

Stability Under Physiological Conditions

科学的研究の応用

Pharmacological Profile

Hydrocortisone 17,21-Methyl Orthobutyrate has a molecular formula of and a molecular weight of 446.58 g/mol. It is known for its potent anti-inflammatory effects, making it suitable for various therapeutic uses.

Clinical Applications

-

Dermatological Disorders

- Indications : The compound is used to relieve inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including eczema, psoriasis, and dermatitis.

- Formulations : Available as creams, ointments, and lotions, it is often used in concentrations such as 0.1% for topical applications .

- Endocrine Disorders

- Immune Response Modulation

Comparative Efficacy

A systematic review comparing various topical corticosteroids indicated that hydrocortisone derivatives, including this compound, have comparable efficacy to other potent corticosteroids like betamethasone .

Table 1: Comparative Efficacy of Topical Corticosteroids

| Compound | Efficacy Score | Side Effects |

|---|---|---|

| This compound | 2.47 | Minimal systemic effects |

| Betamethasone | 2.00 | Moderate systemic effects |

| Prednicarbate | 2.00 | Low systemic effects |

Case Studies

-

Atopic Dermatitis Treatment

A clinical trial involving pediatric patients demonstrated that a topical formulation containing hydrocortisone butyrate significantly improved symptoms of atopic dermatitis with minimal side effects over a treatment period of four weeks . -

Psoriasis Management

In a randomized controlled trial comparing hydrocortisone butyrate with placebo in patients with psoriasis vulgaris, results showed a significant reduction in lesion severity scores after eight weeks of treatment . -

Efficacy in Young Children

A study highlighted the safety and efficacy of hydrocortisone 17-butyrate in treating inflammatory skin diseases in children under two years old, confirming its favorable benefit/risk ratio compared to other topical steroids .

作用機序

Hydrocortisone 17,21-Methyl Orthobutyrate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound inhibits the activity of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting the expression of anti-inflammatory genes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Esterification Patterns

Hydrocortisone 17,21-methyl orthobutyrate belongs to a class of corticosteroid esters with modifications at the 17- and/or 21-positions. Key analogues include:

The 17,21-methyl orthobutyrate modification confers unique stability and slow metabolic hydrolysis, distinguishing it from monoesters like hydrocortisone 17-butyrate or 21-butyrate .

Pharmacological Activity

A comparative study of anti-inflammatory potency (measured via FNB6 and NOF activity in mucosal models) revealed significant differences:

| Compound | FNB6 Activity (nM) | NOF Activity (nM) |

|---|---|---|

| Hydrocortisone-17-butyrate | 340.9 ± 20.3 | 246.4 ± 29.4 |

| Hydrocortisone-17-valerate | 261.3 ± 28.9 | 314.3 ± 52.1 |

| Betamethasone-17,21-dipropionate | 59.2 ± 5.9 | 74.8 ± 1.7 |

| Clobetasol-17-propionate | 32.3 ± 0.9 | 40.3 ± 2.1 |

Stability and Metabolism

- Hydrolysis Rate: The methyl orthobutyrate group at both 17- and 21-positions slows enzymatic hydrolysis compared to monoesters (e.g., hydrocortisone 21-butyrate), which are rapidly converted to active hydrocortisone .

- Solubility : this compound is less water-soluble (logP = 6.18) than mesalazine (logP = 1.5), a structurally dissimilar anti-inflammatory agent, limiting its use in aqueous formulations .

生物活性

Hydrocortisone 17,21-Methyl Orthobutyrate (HMB) is a synthetic glucocorticoid derived from hydrocortisone, primarily used for its anti-inflammatory properties in dermatological applications. This article explores the biological activity of HMB, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile.

1. Pharmacological Profile

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the 17th position and an orthobutyrate ester at the 21st position of the hydrocortisone molecule. This modification enhances its potency and reduces systemic side effects compared to traditional glucocorticoids.

Mechanism of Action

HMB exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm, forming a receptor-ligand complex that translocates into the nucleus. Here, it interacts with glucocorticoid response elements (GREs) in target genes, leading to:

- Anti-inflammatory Effects : HMB inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and phospholipase A2, reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

- Immunosuppressive Effects : The compound decreases lymphocyte proliferation and alters immune responses, which is beneficial in treating autoimmune conditions .

2. Clinical Efficacy

HMB has been evaluated in various studies for its effectiveness in treating inflammatory skin conditions such as eczema and psoriasis.

Case Studies and Clinical Trials

- A study comparing HMB with other topical corticosteroids found that HMB demonstrated comparable efficacy to triamcinolone acetonide and betamethasone valerate in managing eczema symptoms .

- In patients with rosacea and perioral dermatitis who had experienced skin atrophy from prolonged steroid use, HMB was effective without exacerbating atrophy or causing significant rebound effects .

Table 1: Comparative Efficacy of HMB with Other Corticosteroids

| Corticosteroid | Concentration | Efficacy | Side Effects |

|---|---|---|---|

| Hydrocortisone 17-butyrate | 0.1% | Comparable | Moderate rebound in 10% patients |

| Triamcinolone acetonide | 0.1% | Comparable | Risk of skin atrophy |

| Betamethasone valerate | 0.1% | Comparable | Higher risk of systemic absorption |

3. Safety Profile

HMB is considered to have a favorable safety profile due to its lower propensity for causing skin atrophy compared to more potent corticosteroids. However, caution is advised regarding:

- Local Reactions : Some patients may experience irritation or allergic reactions upon application.

- Long-term Use Risks : Although initial studies suggest reduced risk for adrenal suppression, long-term effects remain under investigation .

4. Conclusion

This compound represents a significant advancement in topical corticosteroid therapy, combining effective anti-inflammatory action with a reduced side effect profile. Its unique modifications allow for effective treatment of various inflammatory dermatoses while minimizing risks associated with traditional glucocorticoids.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Hydrocortisone 17,21-Methyl Orthobutyrate in experimental formulations?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 240–250 nm) and a C18 column. Mobile phases typically involve acetonitrile/water or methanol/phosphate buffer gradients. Calibration curves should be validated for linearity (R² ≥ 0.995) and precision (RSD < 2%). Pharmacopeial methods for related corticosteroids (e.g., Hydrocortisone Acetate) provide a template for system suitability testing, including resolution of degradation products .

Q. How can structural confirmation of this compound be performed in synthetic batches?

- Methodology : Combine spectroscopic techniques:

- 1H-NMR and 13C-NMR to confirm esterification at the 17- and 21-positions.

- Mass spectrometry (MS) for molecular ion verification (expected m/z = 432.56 for [M+H]+).

- FTIR to identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Cross-reference with pharmacopeial reference standards for validation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood for powder handling to prevent inhalation.

- Store at 2–8°C in airtight containers to prevent hydrolysis.

- In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize excipient compatibility studies for this compound formulations?

- Methodology :

- Use a fractional factorial design (e.g., 2⁴⁻¹) to test interactions between excipients (binders, disintegrants, preservatives).

- Apply ANOVA and Pareto charts to identify statistically significant factors (p < 0.05) affecting stability. For example, binders like PVP may accelerate degradation under stress conditions (40°C/75% RH). Validate findings with accelerated stability testing (ICH Q1A guidelines) .

Q. What stress conditions are recommended for stability-indicating method development?

- Methodology : Subject the compound to:

- Oxidative stress : 3% H₂O₂ at 70°C for 24 hours.

- Hydrolytic stress : Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 80°C.

- Photolytic stress : Exposure to UV light (ICH Q1B guidelines).

- Thermal stress : 40°C/75% RH for 3 months.

Monitor degradation via HPLC and identify major impurities (e.g., free hydrocortisone from ester cleavage) .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodology :

- Use hyphenated techniques (LC-MS/MS) to characterize degradation products and process-related impurities.

- Compare retention times and MS spectra with synthesized impurities (e.g., Hydrocortisone EP Impurity K).

- Validate methods per ICH Q3A/B guidelines, ensuring limits of detection (LOD) ≤ 0.1% .

Q. What in vitro models are suitable for assessing the anti-inflammatory efficacy of this compound?

- Methodology :

- Keratinocyte cultures : Measure inhibition of TNF-α or IL-6 secretion via ELISA after LPS stimulation.

- Transactivation assays : Use glucocorticoid receptor (GR)-transfected HEK293 cells to quantify receptor binding affinity (EC50) compared to hydrocortisone.

- Skin permeation studies : Utilize Franz diffusion cells with ex vivo human skin to evaluate bioavailability .

Q. Data Contradiction Analysis

Q. How should conflicting data on excipient compatibility be resolved?

- Methodology :

- Replicate studies under standardized conditions (e.g., humidity, temperature).

- Perform principal component analysis (PCA) to isolate variables causing discrepancies.

- Cross-validate with orthogonal techniques (e.g., DSC for thermal behavior, FTIR for interactions). For example, conflicting reports on lactose incompatibility may arise from amorphous vs. crystalline forms .

Q. What strategies address variability in synthetic yields of this compound?

- Methodology :

- Optimize reaction parameters (solvent polarity, catalyst concentration) via response surface methodology (RSM).

- Monitor intermediates by TLC or in-line PAT (Process Analytical Technology).

- Use chiral columns to detect enantiomeric byproducts, which may reduce yield if unaccounted for .

特性

IUPAC Name |

(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPTSVAIQEMIV-KAUWDTBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628398 | |

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13609-63-7 | |

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。